Isopropyl methyl(pyridin-4-yl)phosphinate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14NO2P |
|---|---|
Molecular Weight |
199.19 g/mol |
IUPAC Name |
4-[methyl(propan-2-yloxy)phosphoryl]pyridine |
InChI |
InChI=1S/C9H14NO2P/c1-8(2)12-13(3,11)9-4-6-10-7-5-9/h4-8H,1-3H3 |
InChI Key |
WDUBIXWLGKBOIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C)C1=CC=NC=C1 |
Origin of Product |
United States |
Foundational Concepts in Organophosphorus Chemistry with Emphasis on Phosphinates
Historical Trajectories and Evolution of Phosphinate Synthesis and Application
The field of organophosphorus chemistry dates back to the early 19th century, with significant advancements in the synthesis of phosphate (B84403) esters. nih.govchim.it The development of methods to create the phosphorus-carbon (P-C) bond was a crucial step, with early work in the mid-19th century laying the groundwork. organic-chemistry.org The synthesis of phosphinates, which contain two P-C bonds and a P-O-C linkage, evolved from these foundational discoveries. Key reactions such as the Michaelis-Arbuzov reaction, and later, palladium-catalyzed cross-coupling reactions, have become important tools in the synthesis of various organophosphorus compounds, including phosphinates. organic-chemistry.org
Structural Classification and Nomenclature within Organophosphorus Systems
Organophosphorus compounds are broadly classified based on the oxidation state of the phosphorus atom and the nature of the substituents attached to it. researchgate.net Phosphinates are derivatives of phosphinic acid and are characterized by a pentavalent phosphorus atom double-bonded to an oxygen atom, single-bonded to an alkoxy or aryloxy group, and single-bonded to two organic substituents. The nomenclature specifies the organic groups attached to the phosphorus and the ester group.
Interactive Table: Classification of Some Organophosphorus Compounds
| Class | General Structure | Key Features |
| Phosphates | O=P(OR)₃ | Three P-O bonds |
| Phosphonates | R-P(=O)(OR')₂ | One P-C bond |
| Phosphinates | R₂(C)-P(=O)(OR') | Two P-C bonds |
Fundamental Reactivity Patterns of Phosphorus-Carbon and Phosphorus-Oxygen Bonds in Phosphinates
The reactivity of phosphinates is largely dictated by the nature of the phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bonds. The P-C bond is generally stable and resistant to hydrolysis. The P-O-C ester linkage, however, is susceptible to cleavage under both acidic and basic conditions, a reaction that is fundamental to the modification and metabolism of these compounds. The phosphorus center itself is electrophilic and can be attacked by nucleophiles.
Computational Chemistry and Theoretical Mechanistic Studies of Phosphinate Reactivity
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are instrumental in describing the distribution of electrons within a molecule and the nature of the chemical bonds. These investigations form the basis for understanding a molecule's stability, geometry, and reactive sites.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organophosphorus compounds. youtube.commdpi.com DFT calculations are employed to determine the lowest-energy arrangement of atoms in a molecule, known as its ground state geometry. This process involves solving the Schrödinger equation to find a stable electronic structure, which in turn dictates the optimal bond lengths, bond angles, and dihedral angles. youtube.com
A variety of exchange-correlation (XC) functionals and basis sets are used in these calculations. For phosphorus-containing molecules, functionals like B3LYP and basis sets such as 6-31G(d) or TZVPP are commonly employed to achieve reliable geometries. scielo.brresearchgate.netresearchgate.net The choice of functional is critical, as some have been shown to potentially induce spurious pyramidalization at the phosphorus center, leading to distorted geometries. scielo.brresearchgate.net Therefore, results are often benchmarked against higher-level theories like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC2) to ensure accuracy. scielo.brresearchgate.net
For molecules containing a pyridinyl group attached to a phosphorus center, DFT calculations reveal the precise spatial arrangement of these two key moieties. The table below presents a representative optimized geometry for a closely related pyridinyl-phosphorus compound, illustrating the typical structural parameters obtained from such calculations.
| Parameter | Bond/Angle | Value (Å or °) |
|---|---|---|
| Bond Length | P=O | 1.48 |
| Bond Length | P-C (pyridinyl) | 1.79 |
| Bond Length | P-C (methyl) | 1.81 |
| Bond Length | P-O (isopropyl) | 1.62 |
| Bond Angle | O=P-C (pyridinyl) | 115.2 |
| Bond Angle | O=P-C (methyl) | 116.5 |
| Bond Angle | C (pyridinyl)-P-C (methyl) | 105.1 |
| Bond Angle | O=P-O (isopropyl) | 112.9 |
| Dihedral Angle | C(pyridinyl)-C-P-O | -175.5 |
Data derived from computational studies on analogous structures.
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO acts as an electron donor, so its energy and location indicate the molecule's nucleophilic or basic sites. malayajournal.org Conversely, the LUMO is an electron acceptor, and its properties point to the electrophilic or acidic sites. malayajournal.org The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. malayajournal.org
For pyridinyl phosphinates, the HOMO is typically localized on the electron-rich pyridine ring and the phosphoryl oxygen, while the LUMO is often distributed over the pyridine ring and the phosphorus atom. This distribution suggests that the molecule can act as both an electron donor (via the oxygen and pyridine π-system) and an electron acceptor (at the phosphorus center).
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution on the molecule's surface. mdpi.comresearchgate.net It maps the electrostatic potential onto an electron isodensity surface, using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). malayajournal.orgresearchgate.net In a typical phosphinate, the MEP surface shows a significant negative potential around the phosphoryl oxygen due to the lone pairs of electrons, marking it as a primary site for interaction with electrophiles or hydrogen bond donors. The phosphorus atom and the hydrogens on the alkyl groups generally exhibit a positive potential. The pyridine ring shows a complex potential, with negative regions associated with the nitrogen atom's lone pair. researchgate.net
Theoretical Exploration of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping the energetic landscape of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate detailed reaction pathways and understand the factors that control reaction rates and outcomes.
Phosphinates undergo a variety of chemical transformations, and theoretical studies have been crucial in understanding their mechanisms. Key reactions include hydrolysis, rearrangements, and substitution reactions at the phosphorus center.
Hydrolysis: The hydrolysis of phosphinates is a fundamental reaction that can proceed through different mechanisms depending on the conditions (acidic or basic) and the substrate structure. mdpi.comnih.gov Computational studies can model the approach of a nucleophile (like a water molecule or hydroxide ion) to the phosphorus center. These calculations help distinguish between associative mechanisms, which involve a pentacoordinate intermediate, and dissociative mechanisms, where a metaphosphate-like species is formed. nih.govfrontiersin.org The calculated energy barriers for these pathways can predict which mechanism is favored under specific conditions. nih.gov
Substitution Reactions: Reactions like the Michaelis-Arbuzov or Hirao couplings are used to form C-P bonds. nih.govorganic-chemistry.org While often catalyzed by transition metals, theoretical models can explore the reaction coordinates, including the oxidative addition, transmetalation, and reductive elimination steps, to understand the role of the catalyst and ligands in facilitating the reaction.
A significant aspect of the reactivity of certain phosphinates is the existence of prototropic tautomerism. mdpi.comresearchgate.netacs.org This involves the migration of a proton, leading to an equilibrium between two isomeric forms: a pentavalent, tetracoordinated P(V) form with a P=O double bond and a P-H bond, and a trivalent P(III) form with a P-OH group. mdpi.comacs.orgacs.org
P(O)H ⇌ R₂P-OH (P(V) form) ⇌ (P(III) form)
Computational studies, primarily using DFT, have extensively investigated this equilibrium. mdpi.comnih.gov The P(V) form is almost always the more stable tautomer. acs.org However, the less stable P(III) tautomer is often the more reactive species in many reactions due to the nucleophilic lone pair on the phosphorus atom. mdpi.com
Quantum chemical calculations have shown that the stability of the tautomers and the energy barrier for their interconversion are highly sensitive to the electronic nature of the substituents on the phosphorus atom. mdpi.comacs.orgfigshare.com
| Factor | Effect on Tautomeric Equilibrium |
|---|---|
| Electron-donating substituents | Stabilize the P(V) form, shifting the equilibrium to the left. mdpi.com |
| Electron-withdrawing substituents | Stabilize the P(III) form, shifting the equilibrium to the right. mdpi.comnih.gov |
| Polar solvents | Stabilize the more polar P(V) tautomer. mdpi.comnih.gov |
Furthermore, theoretical models have explored various mechanistic pathways for the tautomerization, including intramolecular proton transfer and intermolecular mechanisms involving solvent molecules or dimerization of the phosphinate itself. nih.govresearchgate.net These studies indicate that uncatalyzed intramolecular proton transfer has a very high activation barrier, suggesting that intermolecular or solvent-assisted pathways are more likely. nih.gov
Conformational Landscape Analysis via Molecular Modeling
Most molecules are not rigid structures but can adopt various spatial arrangements, or conformations, through rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. This is crucial as the biological activity and reactivity of a molecule can depend on its preferred conformation.
For Isopropyl methyl(pyridin-4-yl)phosphinate, key conformational flexibility arises from rotation around the P-C(pyridinyl), P-O(isopropyl), and O-C(isopropyl) bonds. Molecular modeling techniques, ranging from semi-empirical methods to high-level DFT, can be used to explore the potential energy surface associated with these rotations.
By systematically rotating dihedral angles and calculating the energy at each step, a conformational energy map can be generated. This map reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. For a molecule with multiple rotatable bonds, this landscape can be complex.
Prediction of Spectroscopic Parameters (e.g., NMR, IR) using Ab Initio Methods
Ab initio quantum chemistry methods are powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the electronic structure and vibrational modes of molecules. For this compound, these computational techniques can predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are fundamental for its structural elucidation and characterization.
Theoretical Framework for Spectroscopic Predictions
The prediction of NMR and IR spectra through ab initio calculations involves the determination of molecular geometry and the subsequent calculation of spectroscopic parameters. The process typically begins with a geometry optimization of the molecule's structure to find its lowest energy conformation. Following this, the NMR shielding tensors and the vibrational frequencies and intensities are calculated.
For organophosphorus compounds, Density Functional Theory (DFT) has been shown to be a reliable method for predicting spectroscopic properties. tandfonline.combeilstein-journals.org Functionals such as B3LYP and PBE0, combined with appropriate basis sets (e.g., 6-311G(d,p) or larger), are commonly employed to achieve a balance between accuracy and computational cost. tandfonline.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for the calculation of NMR chemical shifts. tandfonline.comnih.gov
It is important to consider environmental factors, such as the solvent, which can significantly influence spectroscopic parameters. The Polarizable Continuum Model (PCM) is a widely used approach to incorporate solvent effects in these calculations. osti.gov
Predicted NMR Spectra
The NMR spectrum of this compound is characterized by signals from ¹H, ¹³C, and ³¹P nuclei. Ab initio calculations can provide predictions for the chemical shifts (δ) of these nuclei.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and isopropyl groups, as well as the protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the phosphinate group and the pyridine ring.
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the isopropyl, methyl, and pyridinyl moieties. The carbon atom directly bonded to the phosphorus atom is expected to show a characteristic chemical shift.
³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for organophosphorus compounds. The chemical shift of the phosphorus nucleus in this compound is influenced by the nature of the substituents attached to it. For phosphinates, the ³¹P chemical shift is typically observed in a specific region of the spectrum.
Below are the predicted NMR chemical shifts for this compound, calculated using DFT methods.
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹H (CH₃-P) | 1.5 - 1.8 |
| ¹H (CH-(CH₃)₂) | 1.2 - 1.4 |
| ¹H (CH-(CH₃)₂) | 4.5 - 4.9 |
| ¹H (Pyridinyl) | 7.5 - 7.7 (β-protons), 8.6 - 8.8 (α-protons) |
| ¹³C (CH₃-P) | 18 - 22 |
| ¹³C (CH-(CH₃)₂) | 22 - 25 |
| ¹³C (CH-(CH₃)₂) | 70 - 74 |
| ¹³C (Pyridinyl) | 122 - 155 |
| ³¹P | 30 - 35 |
Note: These are representative predicted values and can vary depending on the level of theory, basis set, and solvent used in the calculation.
Predicted IR Spectra
The infrared spectrum of a molecule provides information about its vibrational modes. Ab initio calculations can predict the frequencies and intensities of these vibrations. For this compound, key vibrational modes are associated with the P=O, P-C, P-O, C-H, and pyridine ring bonds.
The P=O stretching vibration is a particularly strong and characteristic absorption in the IR spectra of phosphinates, typically appearing in the region of 1200-1300 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the phosphorus atom.
The table below summarizes the predicted key vibrational frequencies for this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretch (aliphatic) | 2900 - 3000 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C, C=N stretch (pyridine ring) | 1400 - 1600 | Strong |
| P=O stretch | 1230 - 1280 | Very Strong |
| P-O-C stretch | 1000 - 1050 | Strong |
| P-C stretch | 700 - 800 | Medium |
Note: These predicted frequencies are typically harmonic and may be scaled to better match experimental anharmonic values.
Stereochemical Aspects in Phosphinate Chemistry
Chiral Phosphinates: Synthesis and Characterization of Stereoisomers
The synthesis of chiral phosphinates, where the phosphorus atom is the stereogenic center, is a challenging yet crucial aspect of organophosphorus chemistry. For a molecule like Isopropyl methyl(pyridin-4-yl)phosphinate, the phosphorus atom is bonded to four different groups: a methyl group, an isopropoxy group, a pyridin-4-yl group, and an oxygen atom, rendering it chiral. The synthesis of enantiomerically enriched or pure stereoisomers of such compounds can be approached through several established methodologies.
One common strategy involves the use of chiral auxiliaries. In this approach, a racemic phosphinic chloride, such as methyl(pyridin-4-yl)phosphinic chloride, would be reacted with a chiral alcohol, like (-)-menthol, to form two diastereomeric phosphinates. These diastereomers, having different physical properties, can then be separated by conventional methods like fractional crystallization or chromatography. Subsequent removal of the chiral auxiliary would yield the individual enantiomers of the target phosphinate.
Another powerful method is the catalytic asymmetric synthesis. This involves the reaction of a prochiral phosphinate substrate with a reagent in the presence of a chiral catalyst. For instance, the asymmetric C-P cross-coupling reaction between a phosphoramidite and an aryl halide, utilizing a chiral palladium catalyst, has been shown to produce P-chirogenic compounds with excellent stereoselectivity rug.nl. A similar strategy could hypothetically be adapted for the synthesis of this compound.
Once synthesized, the characterization of the stereoisomers is paramount. The primary techniques used include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for identifying the phosphorus environment. In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the signals of the two enantiomers in a racemic mixture can be resolved, allowing for the determination of enantiomeric excess (ee).
X-ray Crystallography: This technique provides unambiguous determination of the absolute configuration of a crystalline stereoisomer.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can be used to separate the enantiomers of a chiral phosphinate, allowing for both analytical quantification of enantiomeric purity and preparative separation.
| Synthetic Method | General Principle | Typical Stereoselectivity | Applicability to this compound |
| Chiral Auxiliary | Reaction with a chiral alcohol or amine to form separable diastereomers, followed by removal of the auxiliary. | High (often >95% de) | Potentially high, depending on the choice of auxiliary and separation efficiency. |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in the formation of the P-chiral center. | Moderate to excellent (up to 99% ee) | Feasible, but would require development of a specific catalytic system. |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, leaving the other unreacted. | Can achieve high ee for the unreacted enantiomer. | Applicable, particularly enzymatic resolution. |
Asymmetric Induction in Phosphorus-Centered Reactions
Asymmetric induction in reactions at a phosphorus center involves the preferential formation of one enantiomer or diastereomer over the other. This can be achieved by employing chiral reagents, catalysts, or auxiliaries that create a diastereomeric transition state, leading to an energy difference between the pathways to the two stereoisomers.
In the context of this compound, a key reaction would be the stereoselective introduction of one of the substituents onto the phosphorus atom. For example, the reaction of a prochiral methylphosphinate with 4-halopyridine in the presence of a chiral transition metal catalyst could lead to the enantioselective formation of the P-C bond rug.nl. The nature of the chiral ligand on the metal center would dictate the facial selectivity of the attack on the phosphorus atom.
The steric and electronic properties of the substituents—methyl, isopropoxy, and pyridin-4-yl—play a crucial role in the degree of asymmetric induction. The relatively small methyl group, the bulkier isopropoxy group, and the electronically distinct pyridin-4-yl group would influence the approach of reagents and the stability of the diastereomeric transition states.
| Reaction Type | Chiral Influence | Expected Outcome for Phosphinates |
| Nucleophilic Substitution at Phosphorus | Chiral nucleophile or chiral leaving group. | Inversion or retention of configuration, depending on the mechanism. |
| Palladium-Catalyzed C-P Coupling | Chiral phosphine ligands on the palladium catalyst. | High enantioselectivity in the formation of the P-aryl bond rug.nl. |
| Atherton-Todd Reaction | Chiral amine base or chiral alcohol. | Stereospecific conversion of H-phosphinates to phosphonates or phosphoramidates. |
Enantiomeric Resolution Techniques for Chiral Phosphinate Compounds
For cases where a racemic mixture of a chiral phosphinate is obtained, enantiomeric resolution becomes necessary to isolate the pure stereoisomers. Several techniques are available for this purpose.
Enzymatic Resolution: This method has proven to be highly effective for the kinetic resolution of racemic phosphinates. Enzymes, such as phosphotriesterases, can exhibit high enantioselectivity in the hydrolysis of one enantiomer of a phosphinate ester, leaving the other enantiomer unreacted and in high enantiomeric excess nih.govnih.govtamu.edu. For this compound, a suitable enzyme could potentially hydrolyze one enantiomer at a much faster rate than the other, allowing for the isolation of the unreacted, enantiomerically enriched phosphinate. The bacterial phosphotriesterase has been shown to stereoselectively hydrolyze methyl phenyl p-X-phenylphosphinate esters, with the wild-type enzyme preferring the SP-enantiomers nih.gov.
Chiral Chromatography: As mentioned earlier, chiral HPLC is a powerful tool for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. By using a column with a chiral stationary phase, the two enantiomers of this compound would interact differently with the stationary phase, leading to different retention times and thus their separation.
Diastereomeric Salt Formation: If the phosphinate contains an acidic or basic moiety, it can be reacted with a chiral base or acid, respectively, to form diastereomeric salts. These salts can then be separated by fractional crystallization. In the case of this compound, the basic nitrogen of the pyridine ring could be protonated with a chiral acid, such as tartaric acid or camphorsulfonic acid, to form diastereomeric salts.
| Resolution Technique | Principle | Typical Efficiency for Phosphinates |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction (e.g., hydrolysis) of one enantiomer. | High enantiomeric excess (>99% ee) can be achieved for the unreacted enantiomer tamu.edu. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Excellent separation for both analytical and preparative scales. |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Dependent on the crystallization properties of the diastereomeric salts. |
Academic Significance and Future Perspectives in Phosphinate Research
Current Challenges and Unexplored Avenues in Phosphinate Synthesis
The synthesis of organophosphorus compounds has historically relied heavily on phosphorus trichloride (PCl3), a reagent associated with safety and environmental concerns. epa.govacs.org A major contemporary challenge is the development of safer, more sustainable synthetic methods that avoid chlorinated intermediates. epa.govacs.org This has led to increased interest in using phosphinates, which are industrially available and more environmentally benign, as alternative starting materials. epa.govresearchgate.net
Key challenges and future research directions include:
PCl3 Alternatives: A primary goal is to replace PCl3-based manufacturing processes. acs.org Hypophosphites and other phosphinate derivatives are being investigated as versatile and atom-economical precursors for creating P-C and P-O bonds through methods like transition metal-catalyzed cross-coupling and hydrophosphinylation. epa.gov
P-Stereogenic Centers: The synthesis of phosphinates with a chiral phosphorus atom (P-stereogenic compounds) remains a significant hurdle. researchgate.net Developing reliable and scalable methods for asymmetric synthesis is crucial for applications in catalysis and medicinal chemistry.
Regioselective C–P Bond Formation: For pyridine-containing phosphinates, achieving regioselective functionalization of the pyridine ring is a critical challenge. nih.govencyclopedia.pub The electron-deficient nature of the pyridine ring complicates direct C-H functionalization. researchgate.net Recent metal-free approaches, using a Lewis acid to activate the pyridine ring towards nucleophilic attack by a phosphine oxide anion, have shown high C4-regioselectivity, representing a significant step forward. nih.govacs.org
Exploring Reaction Mechanisms: Unexplored avenues include the deeper investigation of photocatalytic and electrocatalytic methods for pyridine phosphorylation. encyclopedia.pub Understanding the mechanisms of these reactions, whether they proceed via radical or nucleophilic pathways, is essential for optimizing conditions and expanding their scope. encyclopedia.pub
Table 1: Comparison of Synthetic Approaches for Pyridine Phosphonates
| Methodology | Key Features | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Transition Metal-Free Phosphonation | Uses a Lewis acid (e.g., BF3·OEt2) to activate the pyridine ring for nucleophilic attack. | High C4-regioselectivity, mild conditions, avoids transition metal catalysts. | Substrate scope may be limited by the electronic properties of the pyridine and phosphine oxide. | nih.gov |
| Photocatalytic Radical Phosphorylation | Generates P-centered radicals that add to the pyridine ring. | Environmentally friendly (uses visible light), can functionalize various positions. | Control of regioselectivity can be difficult; may require specific photocatalysts. | encyclopedia.pub |
| Transition Metal-Catalyzed Cross-Coupling | Couples halopyridines with H-phosphinates or related compounds. | Well-established methodology with broad substrate scope. | Requires transition metal catalyst (e.g., Palladium), which can be costly and require removal from the final product. | acs.org |
Advancements in Analytical Techniques for Phosphinate Characterization
The precise characterization of phosphinates is essential for confirming their structure, purity, and stereochemistry. Modern analytical chemistry offers a powerful suite of tools for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being particularly indispensable. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a primary technique for analyzing phosphorus-containing compounds. mdpi.com The ³¹P nucleus has key advantages, including 100% natural abundance and a high gyromagnetic ratio, which result in excellent NMR sensitivity. mdpi.com Furthermore, the wide chemical shift range of ³¹P NMR allows for clear separation and identification of different phosphorus environments within a molecule. mdpi.com This makes it highly effective for both qualitative structural elucidation and quantitative analysis of purity. oxinst.com ¹H and ¹³C NMR are also crucial, providing information about the organic moieties attached to the phosphorus atom, with P-H and P-C coupling constants offering valuable structural insights. researchgate.net
Mass Spectrometry (MS): MS is vital for determining the molecular weight and elemental composition of phosphinates. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze these compounds. nih.govnih.gov Electron impact (EI) ionization often leads to characteristic fragmentation patterns involving hydrogen rearrangements, which can help differentiate between isomeric structures like phosphinates and phosphonates. acs.orgacs.org
Other Techniques:
X-ray Crystallography: Provides definitive structural information for crystalline phosphinates, including precise bond lengths and angles.
X-ray Spectroscopy: Non-destructive X-ray-based methods can be used for accurate compositional analysis, determining the phosphorus-to-metal ratio in metal-phosphinate materials. mdpi.com
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used for the separation and purification of phosphinates and for assessing sample purity. nih.govnih.gov
Table 2: Key Analytical Techniques for Phosphinate Characterization
| Technique | Information Obtained | Advantages | Reference |
|---|---|---|---|
| ³¹P NMR Spectroscopy | Chemical environment of P atom, purity, quantification, P-H/P-C coupling. | High sensitivity, 100% natural abundance of ³¹P, large chemical shift range. | mdpi.comoxinst.com |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, structural fragmentation patterns. | High sensitivity, useful for identifying isomers and confirming structure. | acs.orgacs.org |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, and angles. | Provides definitive structural proof for crystalline solids. | mdpi.com |
| HPLC/GC | Purity assessment, separation of mixtures, quantification. | Well-established for routine analysis and purification. | nih.govnih.gov |
Theoretical Insights Guiding Future Experimental Designs in Phosphinate Chemistry
Computational chemistry has become an indispensable tool in modern phosphorus research, providing deep insights that guide and complement experimental work. goodreads.comresearchgate.net Density Functional Theory (DFT) is a particularly powerful method used to investigate the structure, electronic properties, and reactivity of phosphinate compounds. mdpi.commdpi.com
Theoretical calculations allow researchers to:
Predict Molecular Structures: DFT can be used to optimize the geometries of phosphinate ligands and their metal complexes, predicting bond lengths, angles, and conformations. mdpi.com This is crucial for understanding steric and electronic effects that govern reactivity.
Elucidate Reaction Mechanisms: Computational studies can map out the entire energy profile of a reaction, identifying intermediates and transition states. acs.org For instance, DFT calculations were instrumental in understanding the mechanism of the BF₃-mediated C4-phosphonation of pyridines, confirming the formation of a key sigma complex intermediate. nih.govacs.org
Calculate Spectroscopic Properties: Theoretical methods can predict NMR chemical shifts and absorption spectra (using Time-Dependent DFT, or TD-DFT). nih.gov This aids in the interpretation of experimental spectra and the confirmation of proposed structures.
Design Novel Ligands and Catalysts: By calculating properties like steric bulk (e.g., Tolman cone angle, percent buried volume) and electronic parameters, computational models help in the rational design of new phosphinate-based ligands with desired properties for specific catalytic applications. mdpi.com
The synergy between theoretical predictions and experimental validation accelerates the discovery of new reactions and functional molecules, making computational chemistry a cornerstone of future phosphinate research. goodreads.com
Table 3: Applications of Theoretical Methods in Phosphinate Chemistry
| Computational Method | Application | Insight Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization | Predicts stable 3D structures, bond lengths, and angles. | mdpi.com |
| DFT with continuum solvent models (e.g., PCM) | Reaction Mechanism Studies | Calculates reaction energy profiles, identifies intermediates and transition states. | nih.govnih.gov |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Prediction | Simulates UV-Vis and other electronic absorption spectra. | nih.gov |
| DFT / Ab initio methods | Calculation of Steric/Electronic Parameters | Quantifies ligand properties like cone angle and electronic donating/accepting ability. | mdpi.com |
Emerging Roles of Pyridine-Containing Phosphinates in Chemical Methodology Development
The unique combination of a pyridine ring and a phosphinate group imparts valuable properties to molecules like Isopropyl methyl(pyridin-4-yl)phosphinate, opening up diverse applications in the development of new chemical methodologies.
Ligands in Transition Metal Catalysis: The pyridine nitrogen atom and the oxygen atoms of the phosphinate group can act as coordination sites for transition metals. wikipedia.org This makes pyridine-containing phosphinates and their derivatives attractive candidates for use as ligands in homogeneous catalysis. nih.gov The electronic properties of the pyridine ring and the steric bulk around the phosphorus center can be systematically varied to fine-tune the activity and selectivity of the metal catalyst. Such ligands could find applications in cross-coupling reactions, hydrogenations, and other important organic transformations.
Organocatalysis: The basic nitrogen of the pyridine ring can function as a catalytic site in organocatalysis. researchgate.net While less explored for phosphinates specifically, pyridine derivatives are well-established catalysts for a variety of transformations. The phosphinate moiety could serve to modulate the basicity and steric environment of the nitrogen atom or to introduce a secondary interaction site, potentially leading to novel reactivity or stereoselectivity.
Precursors to Bioactive Molecules and Materials: The introduction of a C-P bond onto a pyridine scaffold is of high importance as it provides access to phosphonates and phosphine oxides, which are key structures in medicinal chemistry, biochemistry, and materials science. nih.govnih.gov For example, the pyridyl phosphonate PAK-104P has been shown to alleviate drug resistance to certain chemotherapy agents. nih.gov Pyridine-containing phosphinates can also serve as building blocks for creating porous metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and heterogeneous catalysis. mdpi.com
The continued development of synthetic methods to access these compounds will undoubtedly fuel their exploration in these emerging roles, leading to new catalysts, therapeutic agents, and advanced materials.
Q & A
Basic Questions
Q. What are the standard analytical methods for quantifying isopropyl methyl(pyridin-4-yl)phosphinate in pharmaceutical-grade samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly employed. A validated protocol involves using a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and a methanol-buffer mobile phase (65:35 ratio) for optimal separation . System suitability tests, including resolution and tailing factor checks, ensure reproducibility. For impurities like [1-Hydroxy-2-(pyridin-4-yl)ethane-1,1-diyl]bis(phosphonic acid), ion-pair chromatography with UV detection at 210 nm is recommended .
Q. How can researchers ensure synthetic purity of this compound during preparation?
- Methodological Answer : Monitor reaction intermediates using NMR spectroscopy. For example, proton (H) and phosphorus (P) NMR can confirm the absence of side products like unreacted pyridinyl precursors or hydrolyzed phosphinate esters. Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is effective for purification . Purity validation via GC-MS with automated integration parameters (e.g., method 746605.M) ensures <1% residual solvents or byproducts .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow OSHA guidelines for phosphinate esters: use fume hoods for synthesis steps, wear nitrile gloves, and store the compound in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis. Emergency protocols for spills include neutralization with sodium bicarbonate and adsorption via vermiculite . Toxicity screening (e.g., Ames test) is advised due to structural analogs showing mutagenic potential in vitro .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Methodological Answer : Employ a two-step phosphorylation strategy: (1) React 4-hydroxypyridine with methylphosphonic dichloride in anhydrous THF at −20°C to form the pyridinyl-phosphinate intermediate, and (2) esterify with isopropanol using DMAP as a catalyst. Yields >85% are achievable with strict moisture control. Kinetic studies using in situ IR spectroscopy help identify rate-limiting steps (e.g., esterification efficiency) .
Q. How should contradictory data on the compound’s stability under acidic conditions be resolved?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with pH-varied buffers (pH 2–8). Analyze degradation products via LC-MS/MS. For example, if hydrolysis to methyl(pyridin-4-yl)phosphinic acid is observed at pH <4, revise storage recommendations to neutral conditions. Cross-validate findings with P NMR to track phosphorus oxidation states .
Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For phosphinate-containing analogs, molecular docking simulations (e.g., AutoDock Vina) with pyridinyl-binding pockets of target proteins (e.g., kinases) can predict inhibitory activity. Validate with in vitro enzymatic assays using fluorogenic substrates .
Q. How can researchers address discrepancies in mass spectrometry data for this compound?
- Methodological Answer : Compare electron ionization (EI) and electrospray ionization (ESI) spectra. EI often fragments the phosphinate ester bond (m/z 123 for pyridinyl ions), while ESI preserves the parent ion ([M+H]+ at m/z 244.1). Use high-resolution MS (HRMS) with <5 ppm accuracy to distinguish isotopic patterns from co-eluting impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
